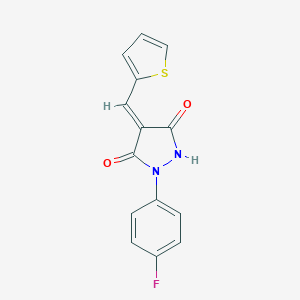
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as Flutazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic agent that is used in the treatment of anxiety disorders, insomnia, and other related conditions. The purpose of
Mechanism of Action
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione works by binding to the gamma-aminobutyric acid (GABA) receptor in the brain, which enhances the effects of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This results in a calming effect on the central nervous system, which leads to the sedative and anxiolytic properties of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and amnesia. These effects are mediated by the binding of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione to the GABA receptor in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its potency as a sedative and anxiolytic agent, which makes it useful in the study of anxiety disorders and other related conditions. However, one of the limitations of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of alcohol withdrawal syndrome and other related conditions, and the exploration of its interactions with other drugs and neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is a potent sedative and anxiolytic agent that has been extensively studied for its therapeutic potential in the treatment of anxiety disorders, insomnia, and other related conditions. Its mechanism of action involves the binding of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione to the GABA receptor in the brain, which enhances the effects of GABA and leads to a calming effect on the central nervous system. While 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has several advantages for use in lab experiments, its potential for abuse and dependence must be considered in the interpretation of experimental results.
Synthesis Methods
The synthesis of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione involves the condensation of 2-thienylmethylamine with 4-fluorobenzaldehyde in the presence of acetic acid to form 2-(4-fluorophenyl)-2,3-dihydrothieno[3,4-b][1,4]diazepin-5-one. The resulting compound is then treated with hydrazine hydrate to form 1-(4-fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been extensively studied for its sedative and anxiolytic properties. It has been shown to be effective in the treatment of anxiety disorders, insomnia, and other related conditions. In addition, 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been studied for its potential use in the treatment of alcohol withdrawal syndrome, as well as for its ability to enhance the effects of opioids.
properties
Product Name |
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione |
|---|---|
Molecular Formula |
C14H9FN2O2S |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4E)-1-(4-fluorophenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-14(19)12(13(18)16-17)8-11-2-1-7-20-11/h1-8H,(H,16,18)/b12-8+ |
InChI Key |
JEITXJUBDOIWJN-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)F |
SMILES |
C1=CSC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
solubility |
43.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301521.png)
![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301524.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301533.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 2-[4-(allyloxy)-3,5-dichlorobenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301537.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)